molecular formula C16H16FN3O5S B2765599 N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1219411-87-6

N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No.: B2765599
CAS No.: 1219411-87-6
M. Wt: 381.38
InChI Key: COSFGQDOWZJYIF-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . This class of compounds has been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Scientific Research Applications

Structural InsightsResearch into related compounds highlights the significance of intramolecular hydrogen bonds and the stability they confer to similar molecular structures. For instance, studies on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides reveal the role of hydrogen bonds in stabilizing these molecules, with variations in the chloro derivative affecting molecular dimer formation and conformation (Siddiqui et al., 2008). This insight may be relevant for understanding the structural stability and interactions of "N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide."

Catalytic Applications

The compound and its derivatives have found use as catalysts in the synthesis of various organic molecules. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating advantages such as high yields and compliance with green chemistry protocols (Khazaei et al., 2015). These applications suggest potential catalytic uses for the compound , particularly in facilitating environmentally friendly chemical syntheses.

Medicinal Chemistry Potential

While direct applications in medicinal chemistry for "this compound" are not detailed, related compounds have been investigated for pharmacological activities. Synthesis and evaluation of compounds like N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on biological models (e.g., rat uterus and aorta) provide insights into their potential biological effects and pharmacological applications (Khelili et al., 2012). Such studies underscore the relevance of structural modifications in exploring therapeutic potentials.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicine. The development of more efficient synthesis methods and detailed studies on its mechanism of action could also be areas of future research .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against Gram-positive bacteria . The compound’s interaction with RNAP is believed to be a key factor in its antimicrobial activity .

Cellular Effects

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5S/c1-24-10-4-5-11(13(8-10)25-2)19-16(21)15-18-12-7-9(17)3-6-14(12)26(22,23)20-15/h3-8,15,18,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSFGQDOWZJYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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